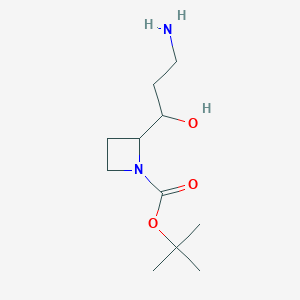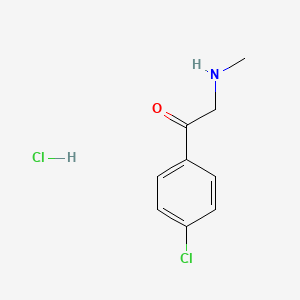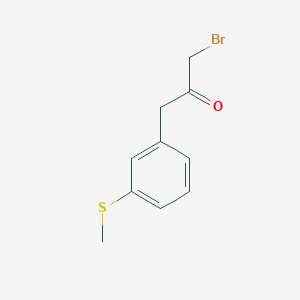
1-Bromo-3-(3-(methylthio)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS It is a brominated ketone with a methylthio group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(3-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound .
化学反応の分析
Types of Reactions
1-Bromo-3-(3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
科学的研究の応用
1-Bromo-3-(3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-3-(3-(methylthio)phenyl)propan-2-one depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
1-Bromo-3-(2-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a methylthio group.
1-Methoxy-3-phenylamino-propan-2-ol: Contains a methoxy group and an amino group instead of a bromine and methylthio group.
Uniqueness
1-Bromo-3-(3-(methylthio)phenyl)propan-2-one is unique due to the presence of both a bromine atom and a methylthio group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C10H11BrOS |
|---|---|
分子量 |
259.16 g/mol |
IUPAC名 |
1-bromo-3-(3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-13-10-4-2-3-8(6-10)5-9(12)7-11/h2-4,6H,5,7H2,1H3 |
InChIキー |
CCSDYYALQNOPFS-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC(=C1)CC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



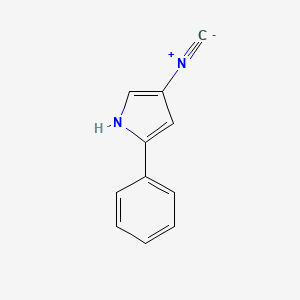
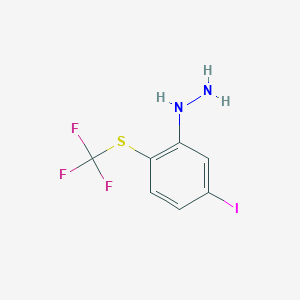
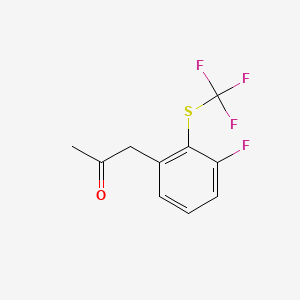
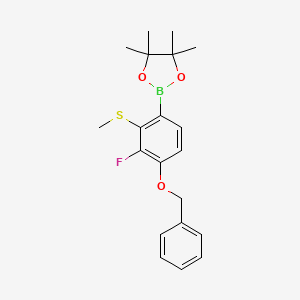

![N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B14036581.png)
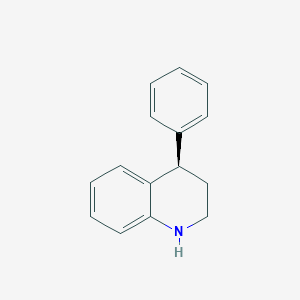

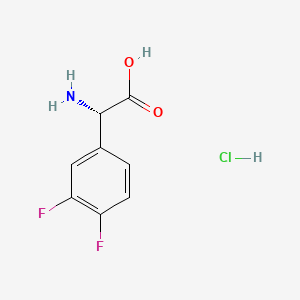
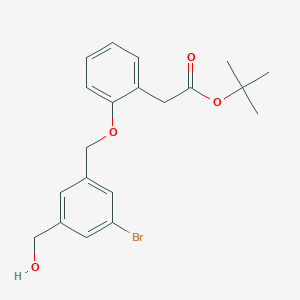
![5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene](/img/structure/B14036599.png)
